molecular formula C11H12N4O2 B3374254 3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid CAS No. 1018051-91-6

3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

Cat. No.: B3374254
CAS No.: 1018051-91-6
M. Wt: 232.24 g/mol
InChI Key: TZRZWTGASKRVHC-UHFFFAOYSA-N
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Description

3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a synthetic organic compound featuring a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid typically involves the following steps:

    Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. This can be achieved through the reaction of a cyclopropylamine derivative with a suitable nitrile and hydrazine under acidic or basic conditions.

    Functionalization: The triazolopyrimidine core is then functionalized by introducing the propanoic acid moiety. This can be done through a nucleophilic substitution reaction where the triazolopyrimidine is reacted with a halogenated propanoic acid derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl or propanoic acid moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes or receptors involved in disease pathways.

    Biological Studies: Used in the study of cell signaling pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
  • 7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Uniqueness

3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is unique due to its specific cyclopropyl substitution, which can influence its binding affinity and specificity towards molecular targets. This makes it a valuable compound for developing selective inhibitors or modulators in medicinal chemistry.

Properties

IUPAC Name

3-(7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c16-10(17)4-3-9-13-11-12-6-5-8(7-1-2-7)15(11)14-9/h5-7H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRZWTGASKRVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=NC3=NC(=NN23)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Reactant of Route 3
3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Reactant of Route 4
3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Reactant of Route 5
3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Reactant of Route 6
3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

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